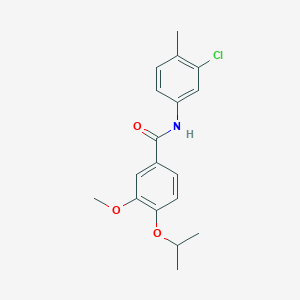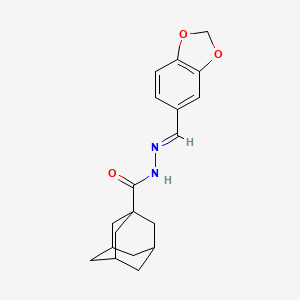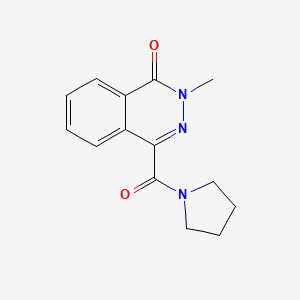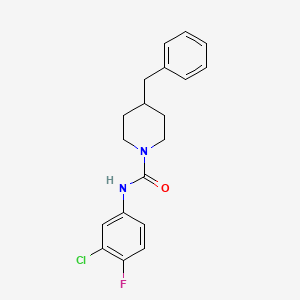![molecular formula C19H21ClN2O2 B5730548 1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine
説明
1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine, commonly known as CPMP, is a chemical compound that belongs to the class of piperazine derivatives. CPMP has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.
作用機序
The exact mechanism of action of CPMP is not fully understood. However, it is believed that CPMP exerts its therapeutic effects by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. CPMP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist, which leads to an increase in the levels of these neurotransmitters.
Biochemical and Physiological Effects
CPMP has been found to have several biochemical and physiological effects. Studies have shown that CPMP increases the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. CPMP also modulates the activity of various receptors in the brain, which contributes to its antipsychotic properties.
実験室実験の利点と制限
CPMP has several advantages when used in lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. CPMP also exhibits high potency and selectivity, which makes it an ideal candidate for studying the effects of neurotransmitters on various receptors in the brain. However, CPMP has some limitations, such as its relatively short half-life and the lack of long-term safety data.
将来の方向性
There are several future directions for the research on CPMP. One potential area of research is the development of new CPMP analogs with improved pharmacological properties. Another area of research is the investigation of the long-term safety and efficacy of CPMP in humans. Additionally, CPMP can be used as a tool to study the role of neurotransmitters in various psychiatric disorders, which can lead to the development of new treatments for these conditions.
Conclusion
In conclusion, CPMP is a promising chemical compound with potential therapeutic applications in various medical conditions. The synthesis of CPMP is relatively simple, and it exhibits high potency and selectivity. CPMP has been found to modulate the levels of various neurotransmitters in the brain, which leads to an improvement in mood and a reduction in anxiety. There are several future directions for the research on CPMP, which can lead to the development of new treatments for psychiatric disorders.
合成法
The synthesis of CPMP involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of CPMP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
CPMP has been extensively studied for its potential therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. Several studies have shown that CPMP exhibits antidepressant and anxiolytic effects in animal models. Furthermore, CPMP has been found to possess antipsychotic properties and can be used as an alternative to traditional antipsychotic drugs.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-5-3-2-4-17(18)21-10-12-22(13-11-21)19(23)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVYYPLIKAYKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328567 | |
| Record name | 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
CAS RN |
349429-96-5 | |
| Record name | 2-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)


![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)


![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)